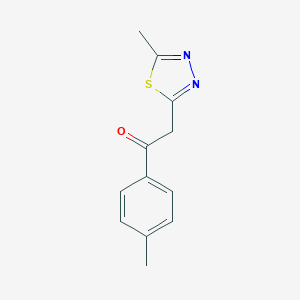
1-(4-Methylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic drug that belongs to the amphetamine class of psychoactive drugs. MDMA is known for its recreational use as a party drug, but it has also been studied for its potential therapeutic effects. In
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is responsible for regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
MDMA can have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, increased body temperature, and decreased appetite. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using MDMA in research is that it can produce consistent and predictable effects on neurotransmitter levels. However, there are limitations to using MDMA in laboratory experiments, including the potential for neurotoxicity and the fact that the effects of MDMA can be influenced by factors such as dosage and individual differences in metabolism.
Zukünftige Richtungen
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health disorders, such as anxiety and depression. Another area of interest is the development of new medications that target the same neurotransmitter systems as MDMA but without the potential for neurotoxicity. Additionally, there is a need for further research into the long-term effects of MDMA use, particularly in the context of therapeutic use.
In conclusion, MDMA is a synthetic drug that has been studied for its potential therapeutic effects in the treatment of mental health disorders. While MDMA can produce consistent and predictable effects on neurotransmitter levels, there are limitations to using it in laboratory experiments. Future research directions include the development of new medications that target the same neurotransmitter systems as MDMA and further investigation into the long-term effects of MDMA use.
Synthesemethoden
The synthesis of MDMA involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroiodic acid and red phosphorus. This method was first described by Alexander Shulgin in the 1970s and has since been used to produce MDMA for research purposes.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic effects in the treatment of post-traumatic stress disorder (PTSD) and other mental health disorders. Clinical trials have shown promising results in reducing symptoms of PTSD when used in conjunction with psychotherapy. MDMA has also been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
Molekularformel |
C12H12N2OS |
|---|---|
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)11(15)7-12-14-13-9(2)16-12/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
WHIIUCBIAWHMRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2=NN=C(S2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC2=NN=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281959.png)
![4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281961.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281962.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281963.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281964.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281965.png)
![4-Oxo-4-[4-(4-phenyl-1-piperazinyl)anilino]-2-butenoicacid](/img/structure/B281967.png)
![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281970.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281971.png)
![2-({4-[4-(2-Methylphenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281972.png)
![6-[[4-(4-Methylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281974.png)
![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)